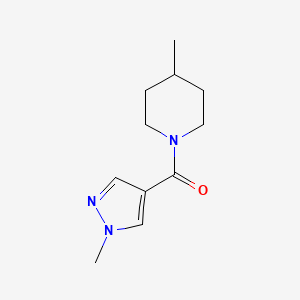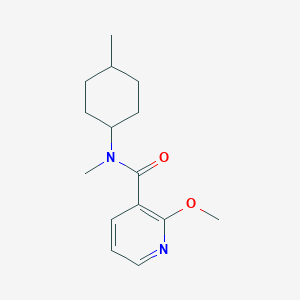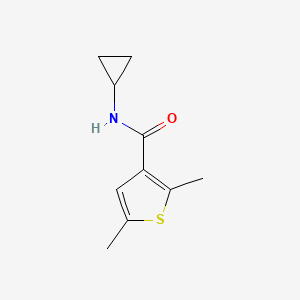
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research tool. MDPV is a psychoactive compound that has been found to have stimulant effects, and as such, it has been explored for its potential applications in a variety of research fields.
Mécanisme D'action
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been found to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to feelings of euphoria, increased energy, and increased alertness.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent stimulant, which makes it useful for studying the effects of stimulants on the brain. However, one limitation is that its effects are short-lived, which can make it difficult to study long-term effects. Additionally, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a controlled substance, which can make it difficult to obtain and use in lab experiments.
Orientations Futures
There are a number of future directions for research on (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. One area of research is the development of new synthetic cathinones that have similar effects to (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone but with fewer side effects. Another area of research is the development of new treatments for addiction to stimulants such as (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. Additionally, research is needed to better understand the long-term effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use on the brain and body.
Méthodes De Synthèse
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a number of different methods, including the reaction of pyrazole with piperidine and methyl iodide. Other methods involve the use of reagents such as acetic anhydride and thionyl chloride. The synthesis of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used to study the effects of stimulants on the brain, including the mechanisms of action and the effects on neurotransmitter systems. In pharmacology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential use as a therapeutic agent, particularly in the treatment of depression and other mood disorders. In toxicology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential toxicity and the effects on the body.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-3-5-14(6-4-9)11(15)10-7-12-13(2)8-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLXVKLRRBUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)






![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)



